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Compound of Interest

Compound Name: T-1032 free base

Cat. No.: B12818151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-1032 is a potent and highly selective, competitive inhibitor of cyclic guanosine

monophosphate (cGMP)-binding cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its

systematic name is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-

(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate. This document provides a comprehensive

technical overview of T-1032 free base, including its mechanism of action, key quantitative

data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties
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Property Value Reference

CAS Number 212500-02-2 N/A

Molecular Formula C₃₂H₂₉N₃O₇ N/A

Molecular Weight 567.59 g/mol N/A

Systematic Name

Methyl 2-(4-aminophenyl)-1,2-

dihydro-1-oxo-7-(2-

pyridinylmethoxy)-4-(3,4,5-

trimethoxyphenyl)-3-

isoquinolinecarboxylate

[1]

Synonyms T-1032 N/A

Mechanism of Action
T-1032 exerts its pharmacological effects through the potent and selective inhibition of PDE5,

an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, T-1032 leads to an

accumulation of intracellular cGMP, thereby enhancing the signaling cascade of the nitric oxide

(NO)/cGMP pathway. This pathway plays a crucial role in the relaxation of smooth muscle

tissues, particularly in the vasculature.[1]
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T-1032 inhibits PDE5, increasing cGMP and promoting relaxation.

Quantitative Data
In Vitro Potency and Selectivity

Parameter Value Species Tissue/System Reference

PDE5 IC₅₀ 1.0 nM Canine
Lung (partially

purified)
[1]

PDE5 Kᵢ 1.2 nM Canine
Lung (partially

purified)
[1]

PDE1 IC₅₀ > 1 µM Canine N/A [1]

PDE2 IC₅₀ > 1 µM Canine N/A [1]

PDE3 IC₅₀ > 1 µM Canine N/A [1]

PDE4 IC₅₀ > 1 µM Canine N/A [1]

PDE6 IC₅₀ 28 nM Canine Retina [1]

In Vivo Efficacy in a Pulmonary Hypertension Model
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Species Model Treatment Dosage Effect Reference

Rat

Monocrotalin

e-induced

Pulmonary

Hypertension

Intravenous

(acute)

1, 10, 100

µg/kg

Significant

reduction in

mean arterial

pressure and

right

ventricular

systolic

pressure

N/A

Rat

Monocrotalin

e-induced

Pulmonary

Hypertension

Dietary

(chronic)
300 ppm

Delayed

death and

suppression

of right

ventricular

remodeling

N/A

Experimental Protocols
PDE5 Inhibition Assay (Representative Protocol)
This protocol is based on a fluorescence polarization assay, a common method for determining

PDE5 inhibition.

Reagent Preparation:

Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

Dilute recombinant human PDE5A1 enzyme in assay buffer to the desired concentration.

Prepare a stock solution of T-1032 in DMSO and create a serial dilution in assay buffer.

Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay

buffer.

Prepare a "stop solution" containing a binding agent that recognizes the linearized,

fluorescently labeled GMP product.
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Assay Procedure:

Add the T-1032 dilutions to the wells of a 384-well microplate.

Add the PDE5 enzyme solution to each well and incubate briefly.

Initiate the reaction by adding the FAM-cGMP substrate solution.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Terminate the reaction by adding the stop solution.

Measure the fluorescence polarization on a suitable microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of T-1032 relative to a no-

inhibitor control.

Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Measurement of Intracellular cGMP (Representative
Protocol)
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).

Cell Culture and Treatment:

Culture vascular smooth muscle cells in appropriate media until confluent.

Pre-treat cells with a non-specific PDE inhibitor like IBMX (to prevent cGMP degradation

during lysis).

Treat cells with T-1032 at various concentrations for a specified time.

Lyse the cells using a suitable lysis buffer.
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ELISA Procedure:

Use a commercial cGMP ELISA kit.

Add cell lysates and a series of cGMP standards to the wells of an antibody-coated

microplate.

Add a fixed amount of HRP-conjugated cGMP to each well.

Incubate the plate to allow competitive binding of sample/standard cGMP and HRP-cGMP

to the antibody.

Wash the plate to remove unbound reagents.

Add a TMB substrate solution and incubate to develop color.

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Data Analysis:

Generate a standard curve by plotting the absorbance versus the known cGMP

concentrations of the standards.

Determine the cGMP concentration in the cell lysates by interpolating their absorbance

values from the standard curve.

In Vivo Model of Pulmonary Hypertension
(Representative Protocol)
This protocol describes the induction and assessment of monocrotaline-induced pulmonary

hypertension in rats.

Induction of Pulmonary Hypertension:

Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to adult male

Wistar rats.[2]
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House the animals under standard conditions for a period of 2-4 weeks to allow for the

development of pulmonary hypertension.[2][3]

Hemodynamic Measurements:

Anesthetize the rats (e.g., with sodium pentobarbital).[4]

Insert a catheter into the right jugular vein and advance it through the right ventricle into

the pulmonary artery to measure right ventricular systolic pressure (RVSP).[4]

Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).

Administer T-1032 intravenously at various doses and record the changes in RVSP and

MAP.

Chronic Study Assessment:

For chronic studies, administer T-1032 in the diet.

Monitor animal survival over the study period.

At the end of the study, euthanize the animals and excise the heart.

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

Calculate the ratio of the RV weight to the LV+S weight (Fulton's Index) as a measure of

right ventricular hypertrophy.

Proposed Synthetic Route
While a specific synthetic protocol for T-1032 is not publicly available, a plausible route can be

proposed based on the synthesis of similar isoquinolone derivatives. The synthesis would likely

involve a multi-step process culminating in the formation of the isoquinolone core, followed by

functional group modifications.

General Synthetic Workflow
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A proposed general workflow for the synthesis of T-1032.

Preclinical Evaluation Workflow
The preclinical evaluation of a novel PDE5 inhibitor like T-1032 typically follows a structured

workflow to assess its potential as a therapeutic agent.

Preclinical Workflow Diagram
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A typical preclinical workflow for evaluating a PDE5 inhibitor.

Conclusion
T-1032 is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical

models of pulmonary hypertension. Its distinct pharmacological profile suggests its potential as

a valuable research tool and a candidate for further drug development. This guide provides a

foundational understanding of T-1032 for researchers and drug development professionals,

summarizing key data and outlining relevant experimental methodologies. Further investigation

into its synthesis, pharmacokinetics, and performance in a broader range of disease models is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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